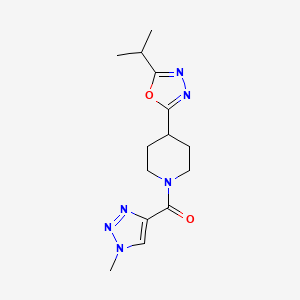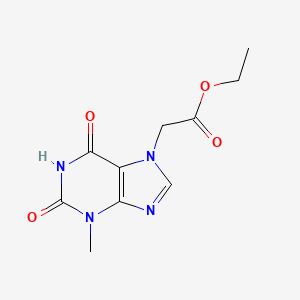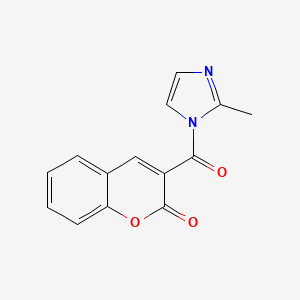![molecular formula C13H10N2OS2 B2559151 2-(Méthylsulfanyl)-4-phénoxythiéno[2,3-d]pyrimidine CAS No. 383146-99-4](/img/structure/B2559151.png)
2-(Méthylsulfanyl)-4-phénoxythiéno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine consists of a thieno[2,3-d]pyrimidine core with a methylsulfanyl group at the 2-position and a phenoxy group at the 4-position.
Applications De Recherche Scientifique
2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Orientations Futures
Pyridopyrimidines, including “2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine”, offer a great practical potential in the search for new biologically active compounds . They exhibit a broad spectrum of biological activity, and their derivatives have been identified as inhibitors of various enzymes . This makes them promising candidates for the development of new drugs .
Mécanisme D'action
Target of Action
It is known that pyrido[2,3-d]pyrimidines, a class of compounds to which 2-(methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine belongs, have a broad spectrum of activities and target various proteins including tyrosine kinase, extracellular regulated protein kinases, abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
It can be inferred that the compound interacts with its targets, possibly inhibiting their function and leading to changes in cellular processes .
Biochemical Pathways
Given the targets of pyrido[2,3-d]pyrimidines, it can be inferred that the compound may affect various signaling pathways associated with these targets .
Pharmacokinetics
A related study on 2-methylsulfanyl-1,4-dihydropyrimidines derivatives has calculated in silico adme and physicochemical properties using swissadme software .
Result of Action
Given the broad spectrum of activities of pyrido[2,3-d]pyrimidines, it can be inferred that the compound may have various effects at the molecular and cellular level .
Analyse Biochimique
Biochemical Properties
2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine has been shown to interact with the luteinizing hormone (LH) receptor, acting as an antagonist . It suppresses the stimulating effects of human chorionic gonadotropin (hCG) and TP03, an allosteric agonist of the LH receptor, on the adenylyl cyclase activity in rat testicular membranes .
Cellular Effects
In cellular processes, 2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine can decrease the baseline plasma level of testosterone and inhibit the testosterone production stimulated by hCG . This suggests that it may have a significant impact on cell signaling pathways and cellular metabolism related to steroidogenesis .
Molecular Mechanism
The molecular mechanism of action of 2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine involves binding to the allosteric site of the LH receptor, making it less accessible to allosteric agonists and impairing the hormonal signal transduction through the LH receptor .
Temporal Effects in Laboratory Settings
Its ability to suppress the stimulating effects of hCG and TP03 on the adenylyl cyclase activity suggests potential long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, 2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine has been shown to decrease the baseline plasma level of testosterone and inhibit the testosterone production stimulated by hCG at certain dosages .
Metabolic Pathways
Its interaction with the LH receptor suggests it may play a role in pathways related to steroidogenesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors One common method includes the reaction of 2-aminothiophene with a suitable aldehyde or ketone to form the thieno[2,3-d]pyrimidine core
For example, the reaction of 2-aminothiophene with 2-chloro-4-phenoxypyrimidine in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified thienopyrimidine derivatives.
Substitution: Various substituted thienopyrimidine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylsulfanyl)-4-phenoxypyrimidine
- 2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine
- 2-(Methylsulfanyl)-4-phenoxythieno[2,3-b]pyrimidine
Uniqueness
2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both methylsulfanyl and phenoxy groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
2-methylsulfanyl-4-phenoxythieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-17-13-14-11(10-7-8-18-12(10)15-13)16-9-5-3-2-4-6-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGKWHPKNXOILZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C=CSC2=N1)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2559070.png)
![4-acetyl-N-[(2Z)-3-propyl-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2559075.png)

![5-fluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-3-carboxamide](/img/structure/B2559082.png)
![2-[4-(4-Fluorobenzoyl)phenyl]-2-phenylacetonitrile](/img/structure/B2559083.png)
![2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2559084.png)
![8-(3-fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2559085.png)
![4-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2559086.png)

![ethyl 3-{[(3-chloro-2-methylphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate](/img/structure/B2559089.png)


